7-Bromo-3-chloro-1,3-dihydroindol-2-one
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Overview
Description
7-Bromo-3-chloro-1,3-dihydroindol-2-one is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine and chlorine atoms, is of interest in synthetic organic chemistry and medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-1,3-dihydroindol-2-one typically involves the bromination and chlorination of indole derivatives. One common method includes the reaction of 3-bromoindoles with N-bromosuccinimide (NBS) in aqueous t-butyl alcohol, which can lead to the formation of 3,3-dibromo-1,3-dihydroindol-2-ones . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form indole-2,3-diones or reduced to form different indoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indoline derivatives.
Scientific Research Applications
7-Bromo-3-chloro-1,3-dihydroindol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-1,3-dihydroindol-2-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3,3-Dibromo-1,3-dihydroindol-2-one: Similar in structure but with two bromine atoms instead of one bromine and one chlorine.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronic Acid: Another indole derivative with similar halogenation but different functional groups.
Uniqueness
7-Bromo-3-chloro-1,3-dihydroindol-2-one is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications and potential interactions with biological targets.
Properties
IUPAC Name |
7-bromo-3-chloro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOLIBKRXJWIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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